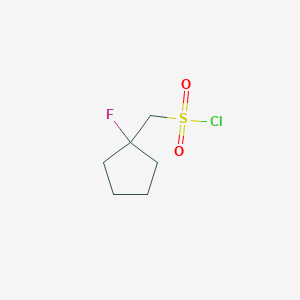

(1-Fluorocyclopentyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(1-fluorocyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZUFNQVFPFKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Fluorocyclopentyl)methanesulfonyl chloride, with the chemical formula CHClFOS and CAS number 1803570-66-2, is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

(1-Fluorocyclopentyl)methanesulfonyl chloride can be synthesized through various methods, typically involving the reaction of cyclopentane derivatives with methanesulfonyl chloride in the presence of a base. The presence of the fluorine atom enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Chemical Structure

- IUPAC Name : (1-Fluorocyclopentyl)methanesulfonyl chloride

- Molecular Weight : 200.65 g/mol

- Purity : 97%

The biological activity of (1-Fluorocyclopentyl)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles such as amines and alcohols, leading to the formation of various biologically active derivatives. The sulfonyl group is known for its role in modifying biological molecules, influencing their function and activity.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that sulfonamide derivatives, including those derived from methanesulfonyl chlorides, exhibit significant anticancer properties. For instance, a study demonstrated that sulfonamide compounds could inhibit the myeloid cell leukemia-1 protein, promoting apoptosis in cancer cells .

- Antimicrobial Properties : Compounds similar to (1-Fluorocyclopentyl)methanesulfonyl chloride have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Neuroprotective Effects : Some studies have suggested that sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in neurodegenerative diseases. This inhibition may provide a therapeutic avenue for conditions such as Alzheimer’s disease .

Table 1: Biological Activities of Sulfonamide Derivatives

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Sulfonamide A | Anticancer (inhibition of Bcl-2) | |

| Sulfonamide B | Antimicrobial | |

| Sulfonamide C | Neuroprotective |

| Property | Value |

|---|---|

| Molecular Formula | CHClFOS |

| Molecular Weight | 200.65 g/mol |

| Purity | 97% |

| Boiling Point | Not specified |

| Density | Not specified |

Safety and Toxicology

(1-Fluorocyclopentyl)methanesulfonyl chloride is classified as highly toxic and corrosive. Exposure can lead to severe skin burns and respiratory issues. Safety precautions must be taken when handling this compound, including using appropriate personal protective equipment and working in a fume hood.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-Fluorocyclopentyl)methanesulfonyl chloride is as a reagent in organic synthesis. It serves as a potent electrophile in nucleophilic substitution reactions, where it can introduce the (1-fluorocyclopentyl) group into various substrates, facilitating the development of complex molecular architectures.

Table 1: Reactions Involving (1-Fluorocyclopentyl)methanesulfonyl chloride

| Reaction Type | Example Substrate | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols | Sulfonate Esters | |

| Amination | Amines | Sulfonamide Derivatives | |

| Coupling Reactions | Aryl Halides | Aryl Sulfonates |

Medicinal Chemistry

In medicinal chemistry, (1-Fluorocyclopentyl)methanesulfonyl chloride is utilized for the synthesis of bioactive compounds. Its ability to modify biological molecules makes it valuable in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. For instance, derivatives created using (1-Fluorocyclopentyl)methanesulfonyl chloride have shown promising activity against cancer cell lines by inhibiting specific enzymes involved in tumor growth.

Pharmaceutical Applications

The compound is also significant in the pharmaceutical industry as an intermediate in the synthesis of drugs. Its role as a building block allows for the creation of more complex structures that can exhibit desired therapeutic effects.

Table 2: Pharmaceuticals Derived from (1-Fluorocyclopentyl)methanesulfonyl chloride

| Drug Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Novel Antipsychotics | Schizophrenia | Modulation of M4 Muscarinic Receptors | |

| Antiviral Compounds | Viral Infections | Inhibition of Viral Replication |

Environmental Chemistry

In addition to its applications in organic and medicinal chemistry, (1-Fluorocyclopentyl)methanesulfonyl chloride has potential uses in environmental chemistry, particularly in the study of pollutant degradation and the development of green chemistry methodologies.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Trifluoromethanesulfonyl Chloride (Triflyl Chloride)

- Structure : CF₃SO₂Cl.

- Properties : Boiling point 29–32°C, density 1.583 g/mL, highly electron-withdrawing trifluoromethyl group .

- Reactivity : Extremely reactive due to strong electron-withdrawing effects, commonly used as a catalyst or leaving group in nucleophilic substitutions.

- Applications : Preferred in reactions requiring high electrophilicity, such as triflation of alcohols.

- Safety : Corrosive and toxic, requiring stringent handling (similar to other sulfonyl chlorides) .

Methanesulfonyl Chloride (Mesyl Chloride)

- Structure : CH₃SO₂Cl.

- Reactivity : Highly reactive, undergoes rapid sulfonylation with alcohols and amines.

- Safety : Severe hazards including skin corrosion (H314), acute toxicity (H301, H311, H330), and environmental risks (H412) .

- Contrast : The fluorocyclopentyl group in the target compound likely reduces volatility compared to mesyl chloride and may moderate reactivity due to steric effects .

Camphorsulfonyl Chloride Derivatives

- Structure : Bicyclic camphor backbone with sulfonyl chloride group (e.g., (1R)-(−)-10-camphorsulfonyl chloride) .

- Properties : High steric bulk from the bicyclic system, enantiomeric forms available.

- Applications : Used in asymmetric synthesis and chiral resolution.

Benzenesulfonyl Chlorides with Fluorinated Substituents

- Structure : Aromatic ring with sulfonyl chloride and fluorinated groups (e.g., perfluorinated benzenesulfonyl chlorides) .

- Properties : Aromatic systems confer resonance stabilization; fluorination enhances electron-withdrawing effects.

- Reactivity : Slower hydrolysis compared to aliphatic sulfonyl chlorides due to aromatic stabilization.

- Contrast : The aliphatic fluorocyclopentyl group in the target compound may exhibit faster hydrolysis than aromatic analogs but slower than mesyl chloride due to steric shielding .

(1-Cyanocyclobutyl)methanesulfonyl Chloride

- Structure: Cyclobutyl ring with cyano and sulfonyl chloride groups .

- Properties: The cyano group is strongly electron-withdrawing, while the smaller cyclobutyl ring increases ring strain.

- Applications : Marketed for niche synthetic applications, possibly in constrained heterocycle synthesis.

- Contrast: The fluorocyclopentyl group offers less ring strain and different electronic effects (fluorine vs. cyano), influencing solubility and reactivity .

Data Table: Comparative Properties of Sulfonyl Chlorides

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Reactivity Traits | Primary Applications |

|---|---|---|---|---|---|

| (1-Fluorocyclopentyl)methanesulfonyl chloride | C₆H₁₀FClO₂S | Not reported | Not reported | Moderate reactivity (steric hindrance) | Pharmaceuticals, agrochemicals |

| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 29–32 | 1.583 | High electrophilicity | Triflation reactions, catalysis |

| Methanesulfonyl chloride | CH₃SO₂Cl | ~167 (decomp.) | 1.480 | Rapid sulfonylation | General organic synthesis |

| Camphorsulfonyl chloride | C₁₀H₁₅ClO₃S | Not reported | Not reported | Chiral resolution | Asymmetric synthesis |

| Benzenesulfonyl chloride (perfluorinated) | C₆F₅SO₂Cl | Not reported | Not reported | Slow hydrolysis (aromatic stabilization) | Specialty fluorinated compounds |

Preparation Methods

General Synthetic Strategy

The preparation of (1-Fluorocyclopentyl)methanesulfonyl chloride generally involves two key stages:

- Stage 1: Synthesis of the fluorinated cyclopentyl intermediate, typically 1-fluorocyclopentylmethanol or a suitable derivative.

- Stage 2: Conversion of the fluorocyclopentyl intermediate to the corresponding methanesulfonyl chloride derivative by reaction with methanesulfonyl chloride or its equivalent reagents.

Preparation of Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride is the fundamental sulfonyl chloride reagent used in the synthesis. Its preparation methods are well-documented and form the basis for derivatization.

| Method | Description | Key Conditions | Notes |

|---|---|---|---|

| Radical Chlorination of Methane with Sulfuryl Chloride | Methane reacts with sulfuryl chloride (SO₂Cl₂) under radical conditions to form methanesulfonyl chloride and HCl | Radical initiation (light or heat), gas phase | Simple and scalable; requires handling of gases and radical control |

| Chlorination of Methanesulfonic Acid | Methanesulfonic acid reacts with thionyl chloride (SOCl₂) or phosgene (COCl₂) to yield methanesulfonyl chloride | Anhydrous conditions, reflux | Provides high purity MsCl; requires careful handling of reagents |

| Simultaneous Hydrolysis and Chlorination of Methyl Mercaptan | Continuous process using methyl mercaptan and chlorine gas in aqueous HCl matrix | Elevated temperature, gas sparging, agitation | High yield and purity; industrially relevant continuous process |

These methods provide high-purity methanesulfonyl chloride, which can then be used to introduce the methanesulfonyl chloride group onto fluorocyclopentyl intermediates.

Synthesis of 1-Fluorocyclopentyl Intermediates

The fluorinated cyclopentyl moiety is typically introduced via selective fluorination of cyclopentyl derivatives or by nucleophilic substitution on cyclopentyl precursors.

- Fluorination of Cyclopentylmethanol or Cyclopentylmethyl Halides: Using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl groups with fluorine.

- Nucleophilic substitution: Fluoride ion displacement on cyclopentyl halides under controlled conditions.

The preparation of these intermediates requires strict control of reaction conditions to avoid over-fluorination or rearrangements.

Coupling to Form (1-Fluorocyclopentyl)methanesulfonyl Chloride

The key step is the reaction of the fluorocyclopentyl intermediate with methanesulfonyl chloride or its equivalents to form the sulfonyl chloride derivative.

- Direct Reaction with Methanesulfonyl Chloride: The fluorocyclopentylmethanol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the sulfonyl chloride.

- Alternative Routes: Conversion of fluorocyclopentylmethanol to the corresponding sulfonate ester followed by chlorination.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Purity and Characterization: The final (1-Fluorocyclopentyl)methanesulfonyl chloride is typically purified by flash chromatography or distillation under reduced pressure. Characterization includes NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy showing characteristic S=O and C–F stretches, and mass spectrometry confirming molecular ion peaks.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress, particularly in the fluorination and sulfonylation steps.

- Stability: The compound is moisture sensitive due to the sulfonyl chloride group and should be stored under inert atmosphere at low temperature.

Summary Table of Preparation Methods

Q & A

What are the key safety protocols for handling (1-fluorocyclopentyl)methanesulfonyl chloride in laboratory settings?

Level: Basic

Answer:

(1-Fluorocyclopentyl)methanesulfonyl chloride requires stringent safety measures due to its acute toxicity (oral, dermal, and inhalation) and corrosive properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a JIS T 8152-certified respirator if vapor exposure is possible .

- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation of vapors .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .

- Storage: Keep in sealed, corrosion-resistant containers at room temperature, protected from light and moisture .

What synthetic routes are commonly used to prepare (1-fluorocyclopentyl)methanesulfonyl chloride?

Level: Basic

Answer:

The compound is synthesized via functionalization of cyclopentane derivatives. A typical route involves:

Cyclopentane Fluorination: Introduce fluorine at the 1-position using HF or Selectfluor under controlled conditions.

Methanesulfonyl Chloride Incorporation: React the fluorinated cyclopentane intermediate with methanesulfonyl chloride (MsCl) in dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

Purification: Isolate via column chromatography (hexane/ethyl acetate) or recrystallization. Yields range from 50–70% depending on fluorination efficiency .

How can reaction conditions be optimized to improve the yield of (1-fluorocyclopentyl)methanesulfonyl chloride?

Level: Advanced

Answer:

Optimization strategies include:

- Temperature Control: Maintain fluorination steps at –10°C to minimize side reactions (e.g., over-fluorination) .

- Solvent Selection: Use anhydrous dichloromethane or THF to enhance MsCl reactivity while avoiding protic solvents that may hydrolyze the sulfonyl chloride .

- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to accelerate fluorination or sulfonation steps.

- In Situ Monitoring: Employ TLC or FTIR to track reaction progress and terminate at optimal conversion points .

Post-reaction, rigorous drying (MgSO₄ or molecular sieves) prevents hydrolysis during storage .

What analytical techniques are most effective for characterizing (1-fluorocyclopentyl)methanesulfonyl chloride?

Level: Basic

Answer:

- NMR Spectroscopy:

- FTIR: Detect sulfonyl chloride S=O stretches at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 210.59) .

How can researchers resolve spectral ambiguities in characterizing fluorinated sulfonyl chlorides?

Level: Advanced

Answer:

Spectral challenges often arise from fluorine’s strong deshielding effects and splitting patterns. Solutions include:

- Decoupling Experiments: Use ¹H-¹⁹F decoupling in NMR to simplify complex splitting in cyclopentyl protons .

- 2D NMR (HSQC/HMBC): Map correlations between fluorine and adjacent carbons/protons to confirm regiochemistry .

- Computational Modeling: Compare experimental ¹⁹F NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate structural assignments .

What are the primary decomposition pathways of (1-fluorocyclopentyl)methanesulfonyl chloride under ambient conditions?

Level: Advanced

Answer:

The compound degrades via:

- Hydrolysis: Reacts with moisture to form (1-fluorocyclopentyl)methanesulfonic acid and HCl. Rate increases in polar solvents (e.g., H₂O, MeOH) .

- Thermal Decomposition: At >100°C, releases SO₂, HF, and cyclopentene derivatives. Monitor via TGA-DSC to identify safe temperature thresholds .

- Photolysis: UV exposure induces C–F bond cleavage, forming cyclopentyl radicals. Store in amber glass under inert gas to mitigate .

What methodologies are used to assess the electrophilic reactivity of (1-fluorocyclopentyl)methanesulfonyl chloride?

Level: Advanced

Answer:

- Kinetic Studies: Measure reaction rates with nucleophiles (e.g., amines, alcohols) under pseudo-first-order conditions. Fluorine’s electron-withdrawing effect enhances sulfonyl chloride reactivity compared to non-fluorinated analogs .

- Computational Analysis: Calculate LUMO energy (DFT) to predict sites of electrophilic attack. The sulfonyl group’s LUMO is typically –1.5 to –2.0 eV .

- Competition Experiments: Compare yields in parallel reactions (e.g., vs. tosyl chloride) to rank relative reactivity .

How can researchers mitigate hazards during large-scale synthesis of fluorinated sulfonyl chlorides?

Level: Advanced

Answer:

- Process Safety: Implement automated dosing systems for MsCl and fluorinating agents to minimize human exposure .

- Waste Neutralization: Treat aqueous waste with NaHCO₃ to neutralize HCl/HF before disposal .

- Emergency Protocols: Install emergency showers/eyewash stations and train personnel on H314/H330 hazard responses (e.g., inhalation: move to fresh air; dermal: rinse with water for 15 minutes) .

What are the applications of (1-fluorocyclopentyl)methanesulfonyl chloride in medicinal chemistry?

Level: Basic

Answer:

The compound serves as:

- Sulfonamide Precursor: Reacts with amines to form sulfonamides, a common pharmacophore in protease inhibitors .

- Fluorinated Building Block: Introduces cyclopentyl-F motifs into drug candidates to modulate bioavailability and metabolic stability .

- Probe Molecule: Labels cysteine residues in proteins via nucleophilic substitution, aiding mechanistic enzyme studies .

How can contradictory data on fluorinated sulfonyl chloride reactivity be analyzed?

Level: Advanced

Answer:

Contradictions often stem from solvent polarity, steric effects, or impurities. Resolve by:

- Control Experiments: Replicate reactions under anhydrous vs. humid conditions to assess hydrolysis interference .

- Isotopic Labeling: Use ¹⁸O-water to trace hydrolysis pathways via MS .

- Collaborative Validation: Cross-reference findings with independent labs or databases (e.g., NITE, Reaxys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.